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molecular formula C18H25N3O5 B134088 N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride CAS No. 170799-31-2

N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride

Cat. No. B134088
M. Wt: 363.4 g/mol
InChI Key: VOYHAACPSNQVHU-UHFFFAOYSA-N
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Patent
US07528131B2

Procedure details

A solution of 19 (1.78 g, 4.9 mmol) and N-chlorosuccinimide (0.687 g, 5.1 mmol, 1.05 equiv) in DMF (30 mL) was stirred for 1 h at 70° C. The reaction mixture was then concentrated under reduced pressure to dryness. The residue was triturated with H2O and the resulting solids were removed by filtration and recrystallized from CH3OH to yield 20 (1.314 g).
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0.687 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:23]=[CH:22][C:8]([C:9]([NH:11][CH2:12][CH:13]2[O:18][CH2:17][CH2:16][N:15]([C:19](=[O:21])[CH3:20])[CH2:14]2)=[O:10])=[C:7]([O:24][CH2:25][CH3:26])[CH:6]=1)(=[O:3])[CH3:2].[Cl:27]N1C(=O)CCC1=O>CN(C=O)C>[C:1]([NH:4][C:5]1[C:23]([Cl:27])=[CH:22][C:8]([C:9]([NH:11][CH2:12][CH:13]2[O:18][CH2:17][CH2:16][N:15]([C:19](=[O:21])[CH3:20])[CH2:14]2)=[O:10])=[C:7]([O:24][CH2:25][CH3:26])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)NCC2CN(CCO2)C(C)=O)C=C1)OCC
Name
Quantity
0.687 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with H2O
CUSTOM
Type
CUSTOM
Details
the resulting solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from CH3OH

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=C(C(=O)NCC2CN(CCO2)C(C)=O)C=C1Cl)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.314 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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